molecular formula C7H15ClN2O2 B6599987 methylN-[(3R)-piperidin-3-yl]carbamatehydrochloride CAS No. 1884705-30-9

methylN-[(3R)-piperidin-3-yl]carbamatehydrochloride

Cat. No.: B6599987
CAS No.: 1884705-30-9
M. Wt: 194.66 g/mol
InChI Key: XCUBSKADGMBQLQ-FYZOBXCZSA-N
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Description

MethylN-[(3R)-piperidin-3-yl]carbamatehydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is known for its significant role in the pharmaceutical industry, particularly in the synthesis of various drugs and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylN-[(3R)-piperidin-3-yl]carbamatehydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of a piperidine derivative with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

MethylN-[(3R)-piperidin-3-yl]carbamatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

MethylN-[(3R)-piperidin-3-yl]carbamatehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methylN-[(3R)-piperidin-3-yl]carbamatehydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Piperidinecarboxylic acid: Contains a carboxyl group attached to the piperidine ring.

    Piperidinecarboxylate esters: Ester derivatives of piperidinecarboxylic acid.

Uniqueness

MethylN-[(3R)-piperidin-3-yl]carbamatehydrochloride is unique due to its specific carbamate linkage and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly valuable in pharmaceutical applications where solubility and stability are crucial .

Properties

IUPAC Name

methyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3,(H,9,10);1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUBSKADGMBQLQ-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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